molecular formula C12H17ClN2O3 B159617 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride CAS No. 138227-67-5

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Cat. No. B159617
Key on ui cas rn: 138227-67-5
M. Wt: 272.73 g/mol
InChI Key: AVUNZTIFACHLNF-UHFFFAOYSA-N
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Patent
US05580883

Procedure details

To 1-acetyl-4-(4-nitro-2-methylphenyloxy)piperidine (11.8 g) were added conc. hydrochloric acid (15 ml), ethanol (15 ml) and water (15 ml) and the mixture was heated under reflux overnight. The reaction mixture was concentrated under reduced pressure, the residue thus obtained was washed with ethyl ether and crystals were filtered off to obtain 4-(4-nitro-2-methylphenyloxy)piperidine hydrochloride (8.3 g) as white crystals, m.p. 204°-226° C.
Name
1-acetyl-4-(4-nitro-2-methylphenyloxy)piperidine
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=2[CH3:20])[CH2:6][CH2:5]1)(=O)C.[ClH:21].C(O)C>O>[ClH:21].[N+:17]([C:14]1[CH:15]=[CH:16][C:11]([O:10][CH:7]2[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]2)=[C:12]([CH3:20])[CH:13]=1)([O-:19])=[O:18] |f:4.5|

Inputs

Step One
Name
1-acetyl-4-(4-nitro-2-methylphenyloxy)piperidine
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)OC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
WASH
Type
WASH
Details
was washed with ethyl ether and crystals
FILTRATION
Type
FILTRATION
Details
were filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC(=C(C=C1)OC1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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